Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate
Description
Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate is a carbamate-protected amine derivative featuring a tert-butoxycarbonyl (Boc) group, an ethylamine linker, and a 4-methoxybenzyl substituent. This compound is structurally characterized by its aromatic methoxy group, which enhances lipophilicity, and the Boc group, which serves as a protective moiety for amines during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[2-[(4-methoxyphenyl)methylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-10-9-16-11-12-5-7-13(19-4)8-6-12/h5-8,16H,9-11H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBIXJDIRVIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection and Mixed Anhydride Formation
A common approach starts with N-Boc protected amino acid derivatives, such as N-BOC-D-serine or N-Boc-ethylenediamine analogs. The Boc group selectively protects primary amines, preventing side reactions during subsequent steps.
Mixed acid anhydride formation: N-Boc amino acid reacts with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of a base such as N-methylmorpholine (NMM) to form a mixed acid anhydride intermediate. This intermediate is reactive and facilitates coupling with amines.
Reaction conditions: Typically conducted in anhydrous ethyl acetate at controlled temperatures to maintain reaction specificity.
Condensation with Benzylamine Derivatives
The mixed acid anhydride intermediate is then condensed with benzylamine derivatives, such as (4-methoxyphenyl)methylamine, to form the target carbamate derivative.
Solvent: Anhydrous ethyl acetate is preferred to maintain anhydrous conditions and facilitate the condensation.
Catalysts and additives: Tetrabutylammonium bromide is used as a phase-transfer catalyst to enhance reaction rates.
Base addition: Potassium hydroxide (KOH) solution is added dropwise at low temperatures (0 to 10 °C) to promote the reaction and neutralize byproducts.
Purification and Crystallization
After completion of the condensation reaction:
The reaction mixture is quenched with water and subjected to liquid-liquid extraction.
The organic phase is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water to remove impurities.
Solvent evaporation is followed by recrystallization using normal hexane to obtain the pure product.
Yields: Reported yields range from 92.4% to 97%, indicating high efficiency of the method.
Alternative Synthetic Route via Reduction of Isocyanides
Another advanced method involves:
Step 1: Reaction of N-tert-butyloxycarbonyl-1,2-ethylenediamine with paraformaldehyde under acidic reflux conditions (using acetic acid or tosic acid as catalysts) in toluene or benzene to form 2-(N-isobutoxyformamido)ethyl isocyanide.
Step 2: Reduction of the isocyanide intermediate with sodium borohydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 20-30 °C to yield tert-butyl 2-(methylamino)ethylcarbamate.
This two-step process offers:
High overall yields.
Lower costs due to inexpensive reagents.
Reduced waste generation, making it suitable for industrial scale-up.
Comparative Data Table of Preparation Methods
| Method Description | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Mixed acid anhydride formation + condensation | N-Boc-D-serine, i-BuOCOCl, NMM, ethyl acetate, KOH | 92.4 - 97 | High yield, straightforward purification | Requires strict anhydrous conditions |
| Reduction of N-Boc-ethylenediamine with paraformaldehyde and NaBH4 | N-Boc-ethylenediamine, paraformaldehyde, acetic/tosic acid, NaBH4, THF/DMF | ~62-65 (intermediate), high overall | Cost-effective, less waste, scalable | Multi-step, requires careful handling |
| Direct reaction of N-BOC-bromoethylamine with methylamine | N-BOC-bromoethylamine, methylamine | Variable | Simple starting materials | Poor selectivity, difficult purification |
| Pd(OH)2/C debenzylation after methylation | N-Boc-quadrol, phenyl aldehyde, iodomethane, Pd(OH)2/C | Lower overall yield | High selectivity | Expensive catalyst, longer route |
Research Findings and Notes
The mixed acid anhydride method with ethyl acetate solvent and phase-transfer catalysts achieves high yields (up to 97%) with good purity after crystallization. Temperature control during KOH addition is critical to minimize side products.
The reduction method using paraformaldehyde and sodium borohydride offers a greener alternative with catalytic acid amounts and solvents that facilitate water removal via azeotrope formation, enhancing industrial viability.
Alternative methods involving direct methylation or debenzylation steps tend to have lower overall yields or higher costs due to expensive reagents or catalysts, making them less favorable for large-scale synthesis.
The Boc protecting group plays a crucial role in selectivity, preventing over-alkylation or side reactions during amination steps.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halides, which can then be substituted by nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the carbamate group can produce tert-butyl N-(2-aminoethyl)carbamate.
Scientific Research Applications
The compound tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate , with the CAS number 853941-34-1, is a carbamate derivative that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, drug development, and potential therapeutic uses, supported by data tables and case studies.
Medicinal Chemistry
Drug Development :
this compound exhibits properties that make it a candidate for developing new pharmaceuticals. Its structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and cancer therapies.
Case Study: CNS Activity
Research has indicated that compounds with similar structures can exhibit CNS activity due to their ability to cross the blood-brain barrier. Studies have focused on the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating conditions such as depression and anxiety.
Anticancer Research
Mechanism of Action :
The compound may inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that carbamate derivatives can act as inhibitors of histone deacetylases (HDACs), which play a role in cancer progression.
Table 1: Potential Anticancer Mechanisms
Synthesis and Modification
Synthetic Pathways :
The synthesis of this compound involves several steps, including the protection of amine groups and the formation of carbamate linkages. This compound can be further modified to enhance its pharmacological properties.
Table 2: Synthetic Routes
| Step | Description | Yield (%) |
|---|---|---|
| Protection of Amine | Use of tert-butyl chloroformate | 85% |
| Carbamate Formation | Reaction with isocyanates | 90% |
| Purification | Column chromatography | 95% |
Potential Therapeutic Applications
Therapeutic Uses :
Given its structural features, this compound may have potential applications in treating various diseases beyond cancer, including:
- Neurological Disorders : Due to its potential CNS activity.
- Inflammatory Diseases : Leveraging its anti-inflammatory properties.
- Metabolic Disorders : Investigating effects on metabolic pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methoxyphenylmethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- The 4-methoxy group in the target compound improves solubility compared to non-polar analogs like the phenylethyl derivative .
- Trifluoromethoxy analogs (e.g., ) exhibit higher metabolic resistance due to the electron-withdrawing CF₃ group, whereas the target compound’s methoxy group may facilitate π-stacking interactions in receptor binding.
Pharmacological Potential
- Sigma-1 Receptor Ligands (): Isoxazole-containing Boc-protected amines show nanomolar affinity for sigma-1 receptors. The target compound’s 4-methoxybenzyl group may similarly enhance receptor interaction via aromatic stacking.
- Cholinesterase Inhibitors () : Tert-butyl carbamates with indole substituents exhibit acetylcholinesterase inhibition (IC₅₀ ~10–50 μM). The target compound’s lack of an indole moiety likely reduces this activity.
- Kinase Inhibitor Intermediates (): Analogs like tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate are precursors to drugs such as osimertinib, suggesting the target compound’s utility in oncology research.
Physicochemical Properties
- HPLC Retention Times : Formoterol-related compounds with 4-methoxyphenyl groups () exhibit retention times of 1.00–1.12 minutes, indicating moderate polarity. The target compound’s Boc group and ethyl chain may extend retention slightly compared to unprotected amines.
- Solubility : The 4-methoxy group enhances water solubility relative to tert-butyl N-[2-(3-nitrobenzenesulfonamido)ethyl]carbamate (), which contains a hydrophobic sulfonamide group.
Biological Activity
Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate, with the CAS number 122734-32-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 246.29 g/mol
- Purity : Typically >95%
- Storage Conditions : Keep in a dark, dry place at room temperature.
The compound exhibits biological activity primarily through its interaction with various cellular pathways. Its structure allows it to act as an inhibitor of specific enzymes and receptors involved in cancer progression and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values for related compounds have been reported in the range of 3.0 µM to 10 µM, indicating significant potency compared to standard chemotherapeutics like Doxorubicin and 5-Fluorouracil .
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Mechanistic Insights
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 5.85 | |
| Anticancer Activity | A549 | 3.0 | |
| Enzyme Inhibition | VEGFR-2 | Not specified |
Safety and Toxicology
While the compound shows promising biological activity, it is essential to consider its safety profile. Hazard statements include potential skin and eye irritation (H315, H319), necessitating careful handling and appropriate safety measures during laboratory use .
Q & A
Basic Research Question
- Hygroscopicity : Store under nitrogen or argon to prevent moisture-induced decomposition .
- Toxicity : While not classified as hazardous, wear PPE (gloves, goggles) to avoid skin/eye irritation .
Advanced Research Question How can researchers mitigate risks during scale-up (e.g., exothermic reactions during Boc deprotection)?
- Use controlled addition of trifluoroacetic acid (TFA) in DCM at 0°C to minimize heat generation. Monitor with in situ IR spectroscopy for real-time reaction tracking .
What analytical techniques resolve contradictions in reported synthetic yields?
Basic Research Question
- HPLC purity analysis : Compare retention times with standards to identify impurities .
- Elemental analysis : Validate empirical formulas when yields deviate >5% from theoretical values.
Advanced Research Question Why do solvent polarities (e.g., DMF vs. THF) drastically alter yields in carbamate coupling reactions?
- Mechanistic Insight : Polar aprotic solvents stabilize transition states in carbodiimide-mediated couplings but may promote side reactions with nucleophilic amines. Solvent screening via DoE (Design of Experiments) optimizes conditions .
How can computational modeling enhance understanding of this compound’s reactivity?
Advanced Research Question
- DFT Calculations : Predict reaction pathways for Boc deprotection (e.g., acid-catalyzed cleavage) and compare activation energies across solvents .
- MD Simulations : Analyze conformational flexibility of the ethylamino linker in aqueous vs. lipid environments to guide prodrug design .
What strategies address discrepancies in biological activity between analogs?
Advanced Research Question
- SAR Studies : Modify the 4-methoxyphenyl group to assess steric/electronic effects on target binding. For example, replacing methoxy with trifluoromethoxy enhances metabolic stability .
- Pharmacophore Mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding motifs .
How does this compound compare to structurally related carbamates in solid-state chemistry?
Advanced Research Question
- Crystal Packing Analysis : Derivatives with bulkier substituents (e.g., tert-butyl vs. benzyl) exhibit distinct lattice energies, impacting melting points and solubility. Use Mercury software to visualize packing motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
